molecular formula C16H19ClN2O B13886308 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline

3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline

Cat. No.: B13886308
M. Wt: 290.79 g/mol
InChI Key: TZXGQHFVWJATPT-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the chloro and pyridinyl groups through nucleophilic aromatic substitution reactions.

    Etherification: Formation of the propoxy group via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2-methoxy)-5-(2-methylpyridin-4-yl)aniline
  • 3-Chloro-4-(2-ethoxy)-5-(2-methylpyridin-4-yl)aniline
  • 3-Chloro-4-(2-propoxy)-5-(2-methylpyridin-4-yl)aniline

Uniqueness

3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

3-chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline

InChI

InChI=1S/C16H19ClN2O/c1-10(2)9-20-16-14(7-13(18)8-15(16)17)12-4-5-19-11(3)6-12/h4-8,10H,9,18H2,1-3H3

InChI Key

TZXGQHFVWJATPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C(=CC(=C2)N)Cl)OCC(C)C

Origin of Product

United States

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